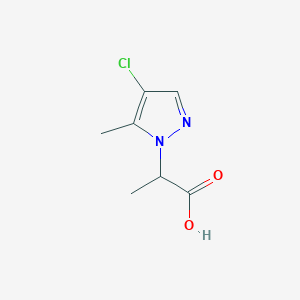
2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H9ClN2O2 . It appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water .
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular structure of “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid” is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Physical And Chemical Properties Analysis
“2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid” is a stable compound under normal temperature and pressure . It has a melting point of approximately 107-109°C .
科学的研究の応用
Antimicrobial Potential
Compounds containing the imidazole ring, which is structurally similar to the pyrazole ring in “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid,” have been shown to exhibit significant antimicrobial properties . This suggests that our compound of interest could potentially be synthesized into derivatives that act against a variety of microbial infections, offering a new avenue for antibiotic drug development.
Anti-Tubercular Activity
The structural motif present in “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid” is reminiscent of compounds that have demonstrated efficacy against Mycobacterium tuberculosis . This indicates a promising application in the treatment of tuberculosis, where the compound could serve as a lead structure for the development of new anti-tubercular agents.
Antileishmanial and Antimalarial Evaluation
Derivatives of imidazole and pyrazole compounds have been evaluated for their effectiveness against parasitic diseases such as leishmaniasis and malaria . The compound could be explored for its potential to inhibit the growth of parasites responsible for these diseases, contributing to the global fight against these persistent health threats.
Anti-Inflammatory and Analgesic Activities
Indole derivatives, which share a common heterocyclic backbone with pyrazole-based compounds, have been found to possess anti-inflammatory and analgesic activities . This points to the possibility that “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid” could be utilized in the development of new medications to manage pain and inflammation.
Cancer Treatment
The presence of heterocyclic compounds like imidazole and pyrazole in various cancer treatment drugs highlights the potential of “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid” in oncology . Research could focus on synthesizing analogs that target specific cancer cells or pathways, offering targeted therapies with fewer side effects.
Drug Synthesis and Chemical Biology
The compound’s structure is conducive to chemical modifications, making it a valuable synthon in drug synthesis . It could be used to create a diverse array of pharmacologically active molecules, contributing to the field of chemical biology and the discovery of new therapeutic agents.
Safety and Hazards
When handling “2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid”, it is advised to avoid prolonged or frequent contact with the compound and avoid inhaling its dust or solution . In case of contact with skin or eyes, it should be immediately rinsed with plenty of water and medical help should be sought . It should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases .
作用機序
Target of Action
The primary targets of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoic acid are currently unknown. The compound is a derivative of pyrazole, a heterocyclic compound known for its broad range of chemical and biological properties . .
Mode of Action
As a pyrazole derivative, it may share some of the biological activities common to this class of compounds, such as anti-inflammatory, antitumor, antidiabetic, and antiviral activities . .
特性
IUPAC Name |
2-(4-chloro-5-methylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-4-6(8)3-9-10(4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNFPPNAZPLJKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

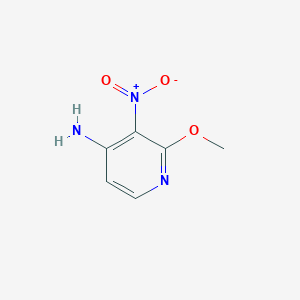
![Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1318109.png)
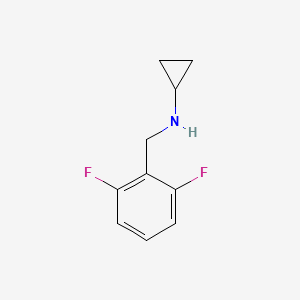

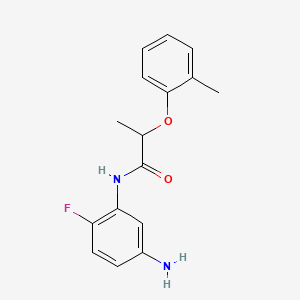
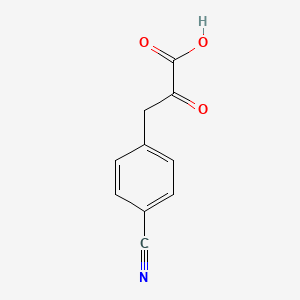



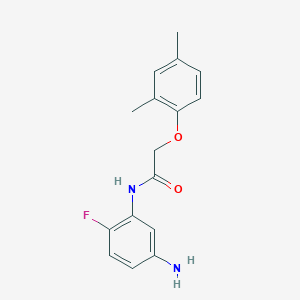

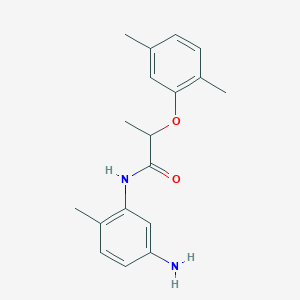
![2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1318153.png)
